molecular formula C11H17NO B181286 (2-Sec-butoxybenzyl)amine CAS No. 1042628-16-9

(2-Sec-butoxybenzyl)amine

Cat. No.: B181286
CAS No.: 1042628-16-9
M. Wt: 179.26 g/mol
InChI Key: XHKNZQJAMBTBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Scientific Research Applications

(2-Sec-butoxybenzyl)amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Future Directions

The future directions of synthetic chemistry, including the synthesis of amines like (2-Sec-butoxybenzyl)amine, involve the design of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Sec-butoxybenzyl)amine typically involves the nucleophilic substitution of a haloalkane with a primary amine. One common method is the alkylation of ammonia or a primary amine with a haloalkane under controlled conditions. For example, the reaction of 2-(sec-butoxy)benzyl chloride with ammonia or a primary amine can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Sec-butoxybenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like acid chlorides and sulfonyl chlorides are used under alkaline conditions to form amides and sulfonamides.

Major Products:

    Oxidation: Quaternary ammonium compounds and amine oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Amides and sulfonamides.

Mechanism of Action

The mechanism of action of (2-Sec-butoxybenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of covalent bonds with electrophilic centers on target molecules .

Comparison with Similar Compounds

  • 2-(sec-butoxy)benzylamine
  • 2-(1-methylpropoxy)benzylamine

Comparison: (2-Sec-butoxybenzyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2-butan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNZQJAMBTBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629306
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042628-16-9
Record name 1-{2-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.